![molecular formula C25H20Cl2N2O3S B3970015 N~2~-benzyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~1~-1-naphthylglycinamide](/img/structure/B3970015.png)
N~2~-benzyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~1~-1-naphthylglycinamide
描述
N~2~-benzyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~1~-1-naphthylglycinamide, also known as BAY 11-7082, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. BAY 11-7082 was first discovered in 2001 and since then, it has been extensively studied for its anti-inflammatory, anti-cancer, and antimicrobial properties.
作用机制
N~2~-benzyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~1~-1-naphthylglycinamide 11-7082 inhibits the activation of the NF-κB pathway by covalently modifying the cysteine residue in the ubiquitin-conjugating enzyme (UBC13). UBC13 is an enzyme that is required for the activation of the NF-κB pathway. By modifying UBC13, this compound 11-7082 prevents the activation of the NF-κB pathway, leading to a reduction in inflammation.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory properties, this compound 11-7082 has also been shown to have anti-cancer activity. It has been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting the activity of the inhibitor of apoptosis proteins (IAPs). IAPs are a family of proteins that are overexpressed in many types of cancer and are responsible for inhibiting apoptosis. By inhibiting the activity of IAPs, this compound 11-7082 can induce apoptosis in cancer cells, leading to their death.
实验室实验的优点和局限性
One of the main advantages of N~2~-benzyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~1~-1-naphthylglycinamide 11-7082 is its specificity for the NF-κB pathway. It has been shown to inhibit the activation of the NF-κB pathway without affecting other signaling pathways. This makes it a useful tool for studying the role of the NF-κB pathway in various biological processes. However, one limitation of this compound 11-7082 is its instability in aqueous solutions. It is recommended to dissolve this compound 11-7082 in DMSO or ethanol for use in experiments.
未来方向
There are several future directions for the research on N~2~-benzyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~1~-1-naphthylglycinamide 11-7082. One area of interest is its potential use as a therapeutic agent for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another area of interest is its potential use as an adjuvant therapy for cancer treatment. This compound 11-7082 has been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical studies. Further research is needed to determine the safety and efficacy of this compound 11-7082 as a therapeutic agent.
科学研究应用
N~2~-benzyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~1~-1-naphthylglycinamide 11-7082 has been extensively studied for its anti-inflammatory properties. It has been shown to inhibit the activation of the nuclear factor kappa B (NF-κB) pathway, which is a key regulator of the immune response. NF-κB is involved in the transcription of genes that are responsible for the production of pro-inflammatory cytokines, chemokines, and adhesion molecules. By inhibiting the NF-κB pathway, this compound 11-7082 can reduce the production of these inflammatory mediators, thereby reducing inflammation.
属性
IUPAC Name |
2-[benzyl-(2,5-dichlorophenyl)sulfonylamino]-N-naphthalen-1-ylacetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20Cl2N2O3S/c26-20-13-14-22(27)24(15-20)33(31,32)29(16-18-7-2-1-3-8-18)17-25(30)28-23-12-6-10-19-9-4-5-11-21(19)23/h1-15H,16-17H2,(H,28,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTUGEWLCJVOFDO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC(=O)NC2=CC=CC3=CC=CC=C32)S(=O)(=O)C4=C(C=CC(=C4)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20Cl2N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。